双嘧达莫

描述

Dipyridamole is a nucleoside transport inhibitor and a phosphodiesterase enzyme inhibitor. It is primarily used as a medication to prevent blood clot formation and to dilate blood vessels. It is often prescribed for patients with peripheral arterial disease and coronary artery disease. Dipyridamole is also used in combination with other medications to prevent strokes and other thromboembolic events .

科学研究应用

Dipyridamole has a wide range of scientific research applications, including:

作用机制

Target of Action

Dipyridamole primarily targets adenosine deaminase and phosphodiesterase , two key enzymes involved in the metabolism of adenosine and cyclic adenosine monophosphate (cAMP) respectively . Adenosine deaminase is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various physiological processes including inflammation and immune responses. Phosphodiesterase, on the other hand, is responsible for the degradation of cAMP, a critical secondary messenger involved in many biological processes .

Mode of Action

Dipyridamole inhibits both adenosine deaminase and phosphodiesterase, thereby preventing the degradation of adenosine and cAMP . This leads to an increase in the levels of these molecules. The elevation in cAMP levels inhibits platelet function by blocking the release of arachidonic acid from membrane phospholipids and reducing thromboxane A2 activity . Thromboxane A2 is a potent vasoconstrictor and a powerful inducer of platelet aggregation .

Biochemical Pathways

The inhibition of adenosine deaminase and phosphodiesterase by dipyridamole affects multiple biochemical pathways. It enhances extracellular adenosine, which reduces superoxide anion generation by human neutrophils and directly scavenges oxygen and hydroxyl radicals . It also increases intracellular AMP and extracellular adenosine, counteracting premature myogenesis . Furthermore, it initiates Noxa-guided apoptosis through endoplasmic reticulum (ER) stress .

Pharmacokinetics

Dipyridamole has a bioavailability of 37-66% . It is highly protein-bound (~99%) and is metabolized in the liver through glucuronidation . The elimination half-life of dipyridamole is biphasic, with an alpha phase of 40 minutes and a beta phase of 10 hours . It is primarily excreted in the bile (95%), with negligible amounts excreted in the urine .

Result of Action

The action of dipyridamole results in a variety of molecular and cellular effects. It inhibits platelet aggregation and causes arteriolar smooth muscle relaxation . It also inhibits the formation of pro-inflammatory cytokines and results in the reduction of high-sensitivity C-reactive protein (hsCRP) in patients . Moreover, it has been shown to increase myocardial perfusion and left ventricular function in patients with ischemic cardiomyopathy .

Action Environment

The action of dipyridamole can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be improved through molecular encapsulation with β-cyclodextrin . This results in better oral absorption and stronger biological activities.

生化分析

Biochemical Properties

Dipyridamole plays a significant role in biochemical reactions by inhibiting both adenosine deaminase and phosphodiesterase. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), an inhibitor of platelet function. The elevation in cAMP levels blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity . Dipyridamole interacts with enzymes such as adenosine deaminase and phosphodiesterase, and proteins like prostacyclin, to exert its effects.

Cellular Effects

Dipyridamole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It inhibits the cellular uptake of adenosine, making more adenosine available to act on coronary vessels, leading to vasodilation . Additionally, dipyridamole increases intracellular cAMP levels, which impairs platelet aggregation and causes arteriolar smooth muscle relaxation . It also inhibits the formation of pro-inflammatory cytokines and reduces the proliferation of smooth muscle cells .

Molecular Mechanism

At the molecular level, dipyridamole exerts its effects by inhibiting phosphodiesterase enzymes, which normally break down cAMP. This inhibition increases cellular cAMP levels, blocking platelet aggregation and the response to adenosine diphosphate (ADP) . Dipyridamole also inhibits adenosine deaminase, preventing the degradation of adenosine and increasing its availability . These actions result in the inhibition of platelet function and vasodilation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dipyridamole can change over time. Daily use of dipyridamole does not significantly alter bleeding times or laboratory platelet aggregation . It has been shown to reduce the risk of recurrent ischemic stroke when used in combination with aspirin . The stability and degradation of dipyridamole in laboratory settings have not been extensively studied, but its long-term effects on cellular function include the inhibition of platelet aggregation and vasodilation.

Dosage Effects in Animal Models

The effects of dipyridamole vary with different dosages in animal models. In studies of systemic inflammation, dipyridamole blocks the cellular uptake of adenosine and increases its extracellular concentration . This results in an augmented anti-inflammatory response and a faster decline in pro-inflammatory cytokines . High doses of dipyridamole can cause vasodilation and hypotension, while low doses are effective in inhibiting platelet aggregation .

Metabolic Pathways

Dipyridamole is metabolized in the liver to its glucuronic acid conjugate and excreted with the bile . It inhibits the activity of phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels . This inhibition affects metabolic flux and metabolite levels, particularly in pathways involving adenosine and cAMP .

Transport and Distribution

Dipyridamole is transported and distributed within cells and tissues by inhibiting the cellular uptake of adenosine . It is highly protein-bound and has a bioavailability of 37-66% . The drug is distributed to various tissues, including the vascular endothelium, where it exerts its vasodilatory effects .

Subcellular Localization

Dipyridamole is localized in intracellular structures, including platelet granules and the plasma membrane . It inhibits the uptake of adenosine by these structures, increasing its availability for vasodilation and inhibition of platelet aggregation . The subcellular localization of dipyridamole is crucial for its function, as it allows the drug to interact with specific enzymes and proteins involved in platelet function and vasodilation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dipyridamole typically involves the reaction of 2,6-dichloro-4,8-dipiperidino-pyrimido[5,4-d]pyrimidine with diethanolamine. This reaction is carried out in toluene at temperatures ranging from 0 to 155°C over a period of approximately 9.5 hours. The product is then purified using a crystallization method involving benzenesulfonic acid in water and toluene .

Industrial Production Methods

Industrial production of dipyridamole follows similar synthetic routes but is optimized for large-scale production. The process involves efficient reaction conditions and purification methods to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Dipyridamole undergoes various chemical reactions, including:

Oxidation: Dipyridamole can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in dipyridamole.

Substitution: Dipyridamole can undergo substitution reactions, particularly involving its nitrogen atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving dipyridamole include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products

The major products formed from the reactions of dipyridamole depend on the type of reaction. For example, oxidation reactions may produce different oxidized forms of dipyridamole, while substitution reactions can lead to various substituted derivatives .

相似化合物的比较

Similar Compounds

Aspirin: Another antiplatelet agent used to prevent blood clots.

Clopidogrel: An antiplatelet medication that inhibits platelet aggregation.

Ticlopidine: Similar to clopidogrel, used to reduce the risk of stroke.

Uniqueness of Dipyridamole

Dipyridamole is unique in its dual mechanism of action, inhibiting both adenosine deaminase and phosphodiesterase enzymes. This dual inhibition leads to a more comprehensive antiplatelet effect compared to other similar compounds. Additionally, dipyridamole’s ability to dilate blood vessels further distinguishes it from other antiplatelet agents .

属性

IUPAC Name |

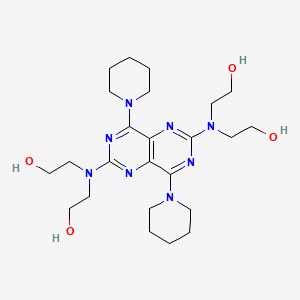

2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEKFCXSFNUWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040668 | |

| Record name | Dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dipyridamole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4), Slightly, 9.22e-01 g/L | |

| Record name | SID855977 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Dipyridamole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipyridamole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dipyridamole likely inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function. This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity. Dipyridamole also directly stimulates the release of prostacyclin, which induces adenylate cyclase activity, thereby raising the intraplatelet concentration of cAMP and further inhibiting platelet aggregation. | |

| Record name | Dipyridamole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58-32-2 | |

| Record name | Dipyridamole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipyridamole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipyridamole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dipyridamole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dipyridamole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipyridamole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPYRIDAMOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ALC7F90C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipyridamole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 °C | |

| Record name | Dipyridamole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipyridamole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dipyridamole?

A1: Dipyridamole primarily acts by inhibiting the reuptake of adenosine into erythrocytes, effectively increasing its concentration in the bloodstream. [] Adenosine is a potent vasodilator, meaning it widens blood vessels, and this effect contributes to Dipyridamole's therapeutic benefits in cardiovascular disease. [] Furthermore, dipyridamole exhibits phosphodiesterase inhibitory action, specifically targeting phosphodiesterase 5 (PDE5). [, , ] This inhibition leads to increased levels of cyclic guanosine 3',5'-monophosphate (cGMP), a key signaling molecule involved in vasodilation. [, ]

Q2: Does Dipyridamole directly interact with adenosine receptors?

A2: While Dipyridamole exerts its effects through modulation of adenosine levels, it does not directly interact with adenosine receptors. Studies have shown that adenosine receptor antagonists, such as theophylline and 5’-deoxy-5’-methylthioadenosine, can partially reverse the inhibitory effects of Dipyridamole on platelet aggregation, highlighting the role of adenosine in its mechanism of action. []

Q3: How does Dipyridamole impact platelet function?

A3: Dipyridamole inhibits platelet aggregation, primarily by increasing adenosine levels. [] This increase in adenosine activates specific receptors on platelets, leading to a cascade of intracellular events that ultimately prevent platelet clumping. [] Additionally, dipyridamole synergizes with nitric oxide (NO) to further inhibit thrombin-induced platelet shape change, a crucial step in platelet activation and aggregation. [] This synergistic effect is thought to be mediated by the amplification of the NO/cGMP pathway. []

Q4: Does Dipyridamole affect cerebral blood flow?

A4: While a potent coronary vasodilator, Dipyridamole's effects on cerebral blood flow are less pronounced. Positron Emission Tomography (PET) studies in humans suggest that intravenous Dipyridamole does not directly impact cerebral blood flow. [, ] The observed decrease in cerebral blood flow during Dipyridamole stress tests is likely attributable to a decrease in arterial carbon dioxide partial pressure (PaCO2) caused by hyperventilation, a potential side effect of adenosine. [, ] This suggests that the blood-brain barrier may limit the access of circulating adenosine to its receptors in cerebral vessels. []

Q5: How does the presence of red blood cells influence the action of Dipyridamole?

A5: Dipyridamole exhibits enhanced anti-platelet activity in whole blood compared to plasma. [, ] Red blood cells play a crucial role in this phenomenon, serving as a source of adenosine precursors. [, ] Mechanical stress during blood collection can lead to red blood cell lysis, releasing these precursors into the plasma. [] Dipyridamole, by blocking adenosine reuptake into erythrocytes, enhances the accumulation of adenosine derived from these precursors, further amplifying its antiplatelet effect. [, ]

Q6: What is the significance of the Second European Stroke Prevention Study (ESPS-2) in the context of Dipyridamole research?

A6: The ESPS-2 demonstrated a significant benefit of Dipyridamole combined with aspirin over aspirin alone in preventing stroke. [, ] This finding contradicted previous studies that had not shown a significant benefit of the combination therapy. [, ] The positive results of ESPS-2, attributed partly to differences in dosages and formulations of aspirin and Dipyridamole compared to earlier studies, have renewed interest in Dipyridamole as a valuable component in stroke prevention strategies. [, ]

Q7: How does Dipyridamole impact cardiac substrate preference?

A7: Research suggests that Dipyridamole selectively enhances the uptake of fatty acids in cardiac myocytes, while having no effect on glucose uptake. [] This selective stimulation of fatty acid uptake is achieved through the translocation of the fatty acid translocase (FAT)/CD36 transporter to the cell membrane. [] Interestingly, Dipyridamole does not influence GLUT4 translocation, the primary mechanism for glucose uptake. [] This suggests a unique ability of Dipyridamole to modulate cardiac substrate metabolism by specifically targeting the FAT/CD36 pathway. []

Q8: Does Dipyridamole influence the activity of nitric oxide (NO)?

A8: Dipyridamole has been shown to synergize with NO in inhibiting thrombin-induced platelet shape change, indicating an enhancement of NO's effects. [] This synergy is attributed to Dipyridamole's ability to inhibit PDE5, leading to an increase in cGMP levels, a key mediator of NO's vasodilatory and anti-platelet effects. [] Additionally, Dipyridamole potentiates NO-mediated phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Ser157, a downstream target of the NO/cGMP/protein kinase A (PKA) pathway. [] These findings highlight the potential of Dipyridamole to augment the therapeutic benefits of NO in cardiovascular disease. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。